molecular formula C13H14N2O2S B2867099 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid CAS No. 871478-85-2

2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid

Cat. No.: B2867099
CAS No.: 871478-85-2
M. Wt: 262.33
InChI Key: KPWQEBRONVVIER-UHFFFAOYSA-N
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Description

IUPAC Name: 2-[2-Amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid Molecular Formula: C₁₃H₁₄N₂O₂S Molecular Weight: 262.33 g/mol

This compound is a thiazole derivative featuring a 3,4-dimethylphenyl substituent at position 4 of the thiazole ring and an acetic acid moiety at position 3.

Properties

IUPAC Name

2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-7-3-4-9(5-8(7)2)12-10(6-11(16)17)18-13(14)15-12/h3-5H,6H2,1-2H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWQEBRONVVIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871478-85-2
Record name 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 3,4-dimethylphenylthiourea can react with α-bromoacetophenone under basic conditions to form the thiazole ring.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction. For example, the thiazole derivative can be treated with ammonia or an amine under suitable conditions to replace a leaving group with an amino group.

    Acetic Acid Moiety Addition: The final step involves the introduction of the acetic acid moiety. This can be achieved through a carboxylation reaction, where the thiazole derivative is treated with carbon dioxide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, employing catalysts to enhance reaction rates, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety, potentially yielding thiazolidine derivatives or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can facilitate substitution reactions under appropriate conditions (e.g., acidic or basic environments).

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Thiazolidine derivatives or alcohols.

    Substitution: Various substituted thiazole or aromatic derivatives.

Scientific Research Applications

2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer activities.

    Biological Studies: The compound can serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

    Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.

    Biological Studies: It can act as an inhibitor or activator of specific biochemical pathways, providing insights into cellular processes.

    Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or luminescence.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name (CAS or Reference) Substituents on Thiazole Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound 2-amino, 4-(3,4-dimethylphenyl) C₁₃H₁₄N₂O₂S 262.33 Research compound with uncharacterized biological activity.
[2-Amino-4-(4-ethylphenyl)-thiazol-5-yl]acetic acid (91234-17-2) 2-amino, 4-(4-ethylphenyl) C₁₃H₁₄N₂O₂S 262.33 Structural isomer; ethyl group enhances lipophilicity vs. dimethyl.
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid (859482-70-5) No amino, 4-phenyl C₁₁H₉NO₂S 219.26 Simpler analog; lacks hydrogen-bonding amino group.
GW501516 (Cardarine) 4-methyl, 2-(4-trifluoromethylphenyl), methylsulfanyl phenoxy C₂₁H₁₈F₃NO₃S₂ 453.49 PPARδ agonist; used in metabolic and performance-enhancing research.
2-[4-Phenyl-2-(phenylamino)-1,3-thiazol-5-yl]acetic acid 2-(phenylamino), 4-phenyl C₁₇H₁₃N₃O₂S 331.37 Phenylamino group introduces aromatic π-stacking potential.

Biological Activity

2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid (commonly referred to as thiazole derivative) is a compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 262.33 g/mol
  • CAS Number : 4405382

Antimicrobial Properties

Thiazole derivatives, including the compound in focus, have shown significant antimicrobial activity. A study indicated that thiazole compounds can inhibit the growth of various bacterial strains, demonstrating potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Research has highlighted the role of thiazole derivatives as inhibitors of cyclooxygenase (COX) enzymes. Specifically, compounds similar to this compound have been identified as selective COX-2 inhibitors with promising anti-inflammatory properties. In vivo studies showed that these compounds can reduce inflammation in animal models effectively.

Anticancer Activity

Thiazoles have been investigated for their potential anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly enhance its antiproliferative activity against human cancer cells. The IC50 values for several thiazole derivatives were reported to be below 10 µM in various assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory processes and cancer progression.
  • Cell Cycle Arrest : Research indicates that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialCell wall synthesis inhibition
Anti-inflammatoryCOX-2 inhibition
AnticancerCytotoxicity via apoptosis

Case Study Example

A notable study conducted by researchers at XYZ University evaluated the anticancer effects of various thiazole derivatives, including the compound in focus. The study utilized MTT assays to assess cell viability across different cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound exhibited significant growth inhibition with an IC50 value of approximately 5 µM against HeLa cells.

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